Cas no 28469-24-1 (4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 3-phenylpropyl substituent at the 1-position of the pyrazole ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems or pharmacologically active molecules. The nitro group enhances reactivity, making it suitable for further functionalization, while the phenylpropyl chain may contribute to lipophilicity, influencing solubility and binding properties. Its structural features make it a valuable building block for research applications, particularly in medicinal chemistry and material science, where tailored pyrazole derivatives are often explored for their diverse properties.
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole structure
28469-24-1 structure
商品名:4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
CAS番号:28469-24-1
MF:C12H13N3O2
メガワット:231.250522375107
MDL:MFCD16810744
CID:4712125

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
    • [O-][N+](=O)C1=CN(CCCC2=CC=CC=C2)N=C1
    • MDL: MFCD16810744
    • インチ: 1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
    • InChIKey: ZXLHOOXPUUZYSI-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=NN(C=1)CCCC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • トポロジー分子極性表面積: 63.6

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB422825-1 g
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1
1g
€542.30 2023-04-24
abcr
AB422825-10g
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; .
28469-24-1
10g
€1330.40 2025-03-19
A2B Chem LLC
AJ26500-1g
4-nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1 95+%
1g
$950.00 2024-04-20
abcr
AB422825-25g
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; .
28469-24-1
25g
€1851.50 2025-03-19
A2B Chem LLC
AJ26500-5g
4-nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1 95+%
5g
$1591.00 2024-04-20
A2B Chem LLC
AJ26500-50g
4-nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1 95+%
50g
$4190.00 2024-04-20
A2B Chem LLC
AJ26500-25g
4-nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1 95+%
25g
$3024.00 2024-04-20
abcr
AB422825-5 g
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1
5g
€947.00 2023-04-24
A2B Chem LLC
AJ26500-2g
4-nitro-1-(3-phenylpropyl)-1H-pyrazole
28469-24-1 95+%
2g
$1202.00 2024-04-20
abcr
AB422825-5g
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; .
28469-24-1
5g
€947.00 2025-03-19

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 関連文献

4-Nitro-1-(3-phenylpropyl)-1H-pyrazoleに関する追加情報

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 28469-24-1, commonly referred to as 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its pyrazole ring, a five-membered ring containing two nitrogen atoms, which is substituted at the 4-position with a nitro group and at the 1-position with a 3-phenylpropyl group. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The nitro group at the 4-position is known to enhance the compound's ability to interact with biological targets, while the 3-phenylpropyl group contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability. These properties make 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole a promising candidate for further exploration in medicinal chemistry.

One of the most recent advancements involving this compound is its role in targeted drug delivery systems. Researchers have demonstrated that 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole can be used as a scaffold for attaching therapeutic agents, enabling precise delivery to specific tissues or cells. This innovation not only enhances the efficacy of treatments but also minimizes off-target effects, which is a critical consideration in modern medicine.

In addition to its therapeutic applications, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors or optoelectronic devices. Recent experiments have shown that this compound exhibits favorable charge transport characteristics, which could be leveraged in next-generation electronic materials.

The synthesis of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only improve the efficiency of production but also reduce environmental impact, aligning with current trends toward sustainable chemical processes. The ability to synthesize this compound on a larger scale has facilitated its use in both academic research and industrial applications.

From a structural standpoint, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole exhibits interesting conformational flexibility due to the presence of the propyl chain. This flexibility allows the molecule to adopt various conformations, which can influence its interactions with biological targets or other molecules in solution. Understanding these conformational dynamics is essential for predicting and optimizing the compound's behavior in different environments.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole. Advanced quantum mechanical calculations have revealed that the nitro group significantly alters the electron distribution within the pyrazole ring, enhancing its electrophilic character. This property makes it an attractive substrate for various nucleophilic aromatic substitution reactions, which are widely used in organic synthesis.

In conclusion, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole (CAS No. 28469-24-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to fields ranging from medicine to materials science.

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Amadis Chemical Company Limited
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